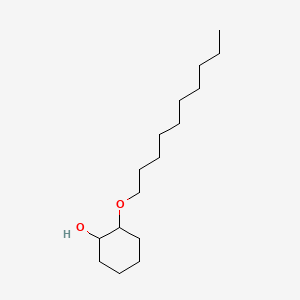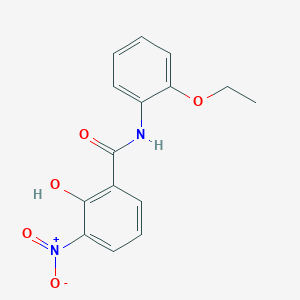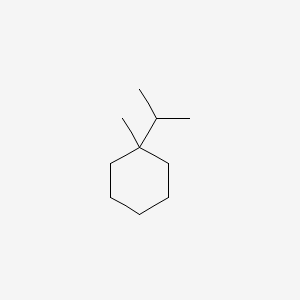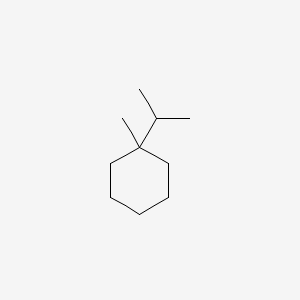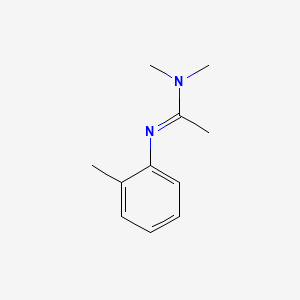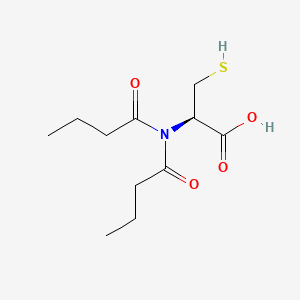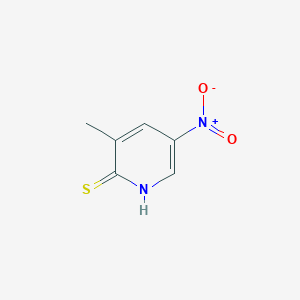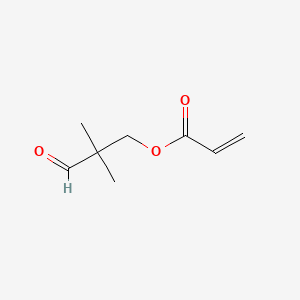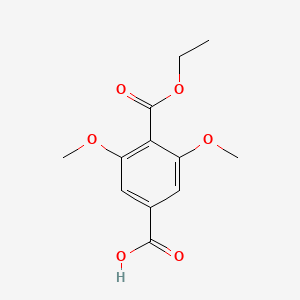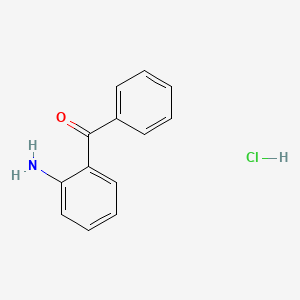
(2-Aminophenyl)-phenylmethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminophenyl)-phenylmethanone;hydrochloride is an organic compound that features a phenyl group attached to a methanone group, which is further bonded to an aminophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)-phenylmethanone;hydrochloride typically involves the reaction of benzoyl chloride with 2-aminophenylamine in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Aminophenyl)-phenylmethanone;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(2-Aminophenyl)-phenylmethanone;hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Aminophenyl)-phenylmethanone;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzothiazole: Known for its medicinal properties and used in various pharmaceutical applications.
2-Aminophenylthio)benzoic acid: Studied for its potential as an enzyme inhibitor.
2-Amino-N-(2-aminophenyl)acetamide: Explored for its anticancer properties.
Uniqueness: (2-Aminophenyl)-phenylmethanone;hydrochloride stands out due to its unique combination of chemical properties, making it versatile for various applications in chemistry, biology, medicine, and industry. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research .
Eigenschaften
CAS-Nummer |
40318-20-5 |
|---|---|
Molekularformel |
C13H12ClNO |
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
(2-aminophenyl)-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C13H11NO.ClH/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10;/h1-9H,14H2;1H |
InChI-Schlüssel |
CPVYPYCGVPCKIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




